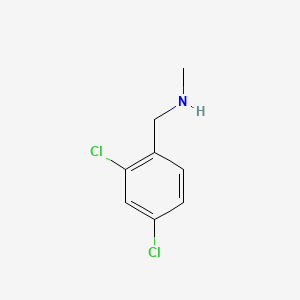

(2,4-Dichlorobenzyl)methylamine

Vue d'ensemble

Description

“(2,4-Dichlorobenzyl)methylamine” is a chemical compound with the molecular formula C8H9Cl2N . It has a molecular weight of 190.07 g/mol . This compound is also known by several synonyms, including “N-Methyl-2,4-dichlorobenzylamine” and "Benzenemethanamine, 2,4-dichloro-N-methyl-" .

Molecular Structure Analysis

The InChI representation of “this compound” isInChI=1S/C8H9Cl2N/c1-11-5-6-2-3-7(9)4-8(6)10/h2-4,11H,5H2,1H3 . Its canonical SMILES representation is CNCC1=C(C=C(C=C1)Cl)Cl . Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 190.07 g/mol . It has a computed XLogP3 value of 2.8, indicating its lipophilicity . It has one hydrogen bond donor and one hydrogen bond acceptor .Applications De Recherche Scientifique

Polymerization Catalysts

The study by Schrock et al. (2005) introduces the synthesis and application of zirconium and hafnium complexes containing electron-withdrawing diamido/donor ligands for the polymerization of 1-hexene. The ligand synthesis involves the coupling of 2-bromo-1,3-dichlorobenzene and methylation, leading to complexes active in olefin polymerization. This research outlines a novel approach in the field of catalyst design, expanding the utility of organometallic complexes in polymer synthesis Schrock et al., 2005.

Acid-Base and Complexing Properties

Sal’nikov et al. (2007) explored the acid-base and complexing properties of a novel compound related to (2,4-Dichlorobenzyl)methylamine, demonstrating its ability to form mononuclear complexes with Cu(II). This work provides insights into the compound's behavior in aqueous alcohol solutions, hinting at potential applications in coordination chemistry and metal ion recovery Sal’nikov et al., 2007.

Environmental Applications

A study by Arsenijević et al. (2008) focused on the emission control of dimethylamine vapors in a herbicide production plant, where dimethylamine is a key reactant. This research offers a practical solution for reducing air pollution and improving environmental safety in the chemical industry Arsenijević et al., 2008.

Photopolymerization

Guillaneuf et al. (2010) investigated a new alkoxyamine bearing a chromophore group as a photoiniferter, which decomposes under UV irradiation to initiate polymerization. This study represents a significant contribution to the field of photopolymerization, showing the potential of innovative compounds in developing advanced materials Guillaneuf et al., 2010.

Bioactive Heterocycles Synthesis

Majumdar and Bhattacharyya (2001) described the amino-Claisen rearrangement of specific aminocoumarins, leading to bioactive heterocyclic compounds. This synthesis pathway offers a new method for producing heterocycles with potential pharmaceutical applications Majumdar & Bhattacharyya, 2001.

Safety and Hazards

“(2,4-Dichlorobenzyl)methylamine” can cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Mécanisme D'action

Target of Action

The primary target of (2,4-Dichlorobenzyl)methylamine is the sodium channel protein . This compound interacts with these proteins, which play a crucial role in the conduction of nerve impulses in neurons and muscle cells.

Mode of Action

This compound acts as an antagonist to the sodium channel protein . This means that it binds to these proteins and inhibits their function. The inhibition of sodium channels leads to a decrease in the conduction of nerve impulses, which can have various effects depending on the specific cells that are affected.

Biochemical Pathways

It is known that the compound can cause a denaturation of external proteins and rearrangement of the tertiary structure proteins . This can disrupt normal cellular processes and lead to various downstream effects.

Pharmacokinetics

It is known that the compound has a boiling point of 123°c/13mmhg , suggesting that it may be volatile and could potentially be absorbed through inhalation. Its density is 1.226±0.06 g/cm3 , which could influence its distribution within the body.

Analyse Biochimique

Biochemical Properties

(2,4-Dichlorobenzyl)methylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as a precursor in the synthesis of 1-benzyloxypyrazin-2(1H)-one derivatives, which are important in various biochemical processes . The interactions of this compound with these biomolecules are crucial for its function and effectiveness in biochemical reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to cause changes in cellular activities, which can lead to alterations in cell behavior and function . These effects are essential for understanding the overall impact of this compound on cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions are critical for the compound’s function and its ability to influence biochemical reactions and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but its effects can vary depending on the duration of exposure and the specific laboratory conditions . Understanding these temporal effects is crucial for its application in research and development.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have indicated that there are threshold effects, as well as toxic or adverse effects at high doses . These dosage-dependent effects are important for determining the safe and effective use of this compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in metabolism and its overall impact on biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound interacts with transporters and binding proteins, influencing its localization and accumulation . These interactions are important for understanding how this compound is distributed within the body and its overall effectiveness.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for determining its role in cellular processes and its overall impact on cell function.

Propriétés

IUPAC Name |

1-(2,4-dichlorophenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-11-5-6-2-3-7(9)4-8(6)10/h2-4,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUJXWKXDISDARD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60198215 | |

| Record name | Benzenemethanamine, 2,4-dichloro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5013-77-4 | |

| Record name | Benzenemethanamine, 2,4-dichloro-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005013774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 2,4-dichloro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichloro-N-methylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Trifluoromethoxy)phenyl]hydrazine](/img/structure/B1297727.png)

![Methyl 3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B1297734.png)